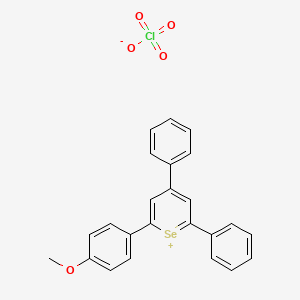
2-(4-Methoxyphenyl)-4,6-diphenylselenopyran-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-4,6-diphenylselenopyran-1-ium perchlorate is a complex organic compound that features a selenopyran core with methoxyphenyl and diphenyl substituents
Métodos De Preparación
The synthesis of 2-(4-Methoxyphenyl)-4,6-diphenylselenopyran-1-ium perchlorate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Análisis De Reacciones Químicas
2-(4-Methoxyphenyl)-4,6-diphenylselenopyran-1-ium perchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in free radical bromination, nucleophilic substitution, and oxidation reactions . Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. It is used in organic synthesis as a building block for more complex molecules. Additionally, its unique structural properties make it a candidate for studies in medicinal chemistry, particularly in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-4,6-diphenylselenopyran-1-ium perchlorate involves its interaction with various molecular targets and pathways. For example, the compound can undergo autoreduction in aqueous alkali, leading to the formation of intermediate species such as bis-(4-methoxyphenyl)nitroxyl and N-(4-methoxyphenyl)-1,4-benzoquinone imine . These intermediates can further participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
2-(4-Methoxyphenyl)-4,6-diphenylselenopyran-1-ium perchlorate can be compared with other similar compounds, such as 4-hydroxy-2-(4-methoxyphenyl)-1-benzopyrylium perchlorate . While both compounds feature methoxyphenyl substituents, their core structures differ, leading to variations in their chemical properties and reactivity. The unique selenopyran core of this compound distinguishes it from other related compounds and contributes to its specific applications and reactivity.
Propiedades
Número CAS |
90164-20-8 |
|---|---|
Fórmula molecular |
C24H19ClO5Se |
Peso molecular |
501.8 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-4,6-diphenylselenopyran-1-ium;perchlorate |
InChI |
InChI=1S/C24H19OSe.ClHO4/c1-25-22-14-12-20(13-15-22)24-17-21(18-8-4-2-5-9-18)16-23(26-24)19-10-6-3-7-11-19;2-1(3,4)5/h2-17H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
ZCAGMOQODTVCKE-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=CC(=[Se+]2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


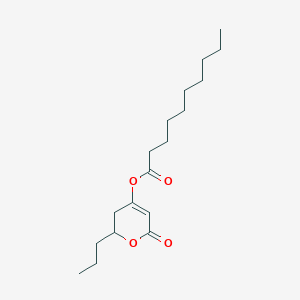

![{1-[(1-Nitroacridin-9-YL)amino]propyl}phosphonic acid](/img/structure/B14374340.png)
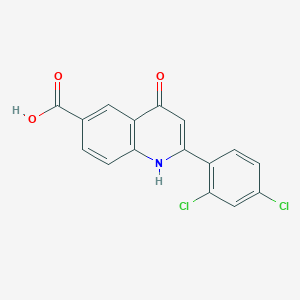
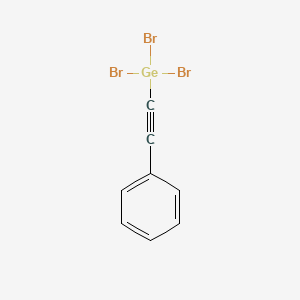
![2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14374349.png)
![{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate](/img/structure/B14374350.png)

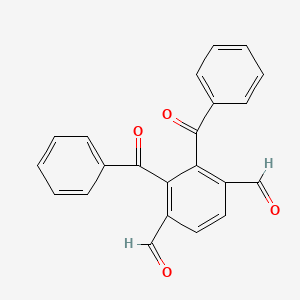
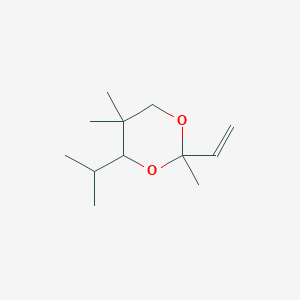
![1-[(3-Hydroxy-2-methylpropyl)amino]butan-2-ol](/img/structure/B14374374.png)


![2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione](/img/structure/B14374415.png)
